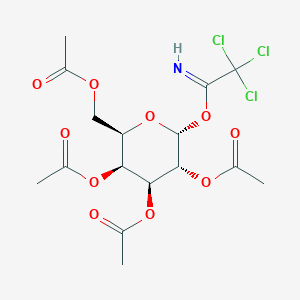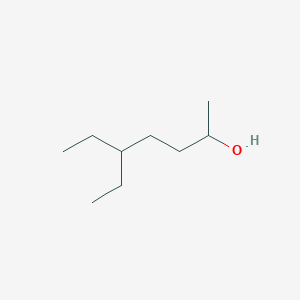
2,3-Dimethoxypyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridine derivatives, including those with dimethoxy groups, typically involves strategic functionalization of the pyridine ring. A study by Golla et al. (2020) discusses the synthesis of related pyridine derivatives through a one-pot method using 2-acetylpyrazine and dimethoxybenzaldehydes, highlighting the general approach to synthesizing dimethoxy-substituted pyridines. The molecular structure of the synthesized compounds was confirmed by single crystal X-ray diffraction, indicating the precise control over the substitution pattern on the pyridine ring (Golla et al., 2020).
Molecular Structure Analysis
The study by Xavier and Gobinath (2012) on 3,5-dibromo-2,6-dimethoxy pyridine provides insights into the molecular structure of dimethoxy pyridines. Vibrational spectroscopy techniques, including FT-IR and FT-Raman, along with theoretical DFT calculations, were used to understand the molecular vibrations and structure. The molecular electrostatic potential analysis revealed potential sites for electrophilic and nucleophilic reactions, which are critical for understanding the reactivity of dimethoxy pyridines (Xavier & Gobinath, 2012).
Chemical Reactions and Properties
Wijtmans et al. (2004) explored the synthesis and reactivity of various substituted pyridinols, demonstrating the potential chemical reactions dimethoxy-substituted pyridines can undergo. The study highlights the antioxidant properties of these compounds and their stability towards oxidation, providing a glimpse into the chemical behavior of dimethoxy pyridines (Wijtmans et al., 2004).
Physical Properties Analysis
The physical properties, such as photophysical and electrochemical properties, of dimethoxy pyridine derivatives, were studied by Golla et al. (2020). The research shows the UV–Visible and fluorescence spectroscopy analysis, revealing how the dimethoxy groups affect the electronic transitions within the molecule. Cyclic voltammetry studies provided insights into the redox behavior of these compounds, essential for understanding their physical properties (Golla et al., 2020).
Chemical Properties Analysis
The chemical properties of 2,3-Dimethoxypyridine, particularly its reactivity and interaction with other compounds, can be inferred from studies on similar dimethoxy pyridine derivatives. For instance, the work by Wakabayashi et al. (2008) on 3-(dimethylboryl)pyridine outlines the steric effects and reactivity patterns in scrambling reactions, shedding light on how substituents influence chemical reactivity and stability (Wakabayashi et al., 2008).
Wissenschaftliche Forschungsanwendungen
Anticancer Agent Synthesis : Ru(II) complexes synthesized with derivatives of 2,3-Dimethoxypyridine have shown potential as anticancer agents. Their effectiveness is attributed to their mode of binding and DNA affinity (Chintakuntla et al., 2020).
Chemical Oxidation : 2-Iodylpyridines, which can be derived from 2,3-Dimethoxypyridine, are used as recyclable hypervalent iodine(V) reagents. They are particularly suitable for the oxidation of sulfides and alcohols (Yoshimura et al., 2011).
Catalyst Development : The electroreduction of 1-methyl-2, 3, and 4-carbomethoxypyridinium ions can lead to the formation of dihydropyridine, which serves as a catalyst for various chemical reactions (Kashti-Kaplan et al., 1981).
Antioxidant Research : Certain substituted derivatives of 2,3-Dimethoxypyridine have been identified as potent antioxidants, with some being among the most effective phenolic chain-breaking antioxidants discovered to date (Wijtmans et al., 2004).
Synthetic Intermediate for Antimicrobial and Anticancer Agents : Compounds containing 2,3-Dimethoxypyridine derivatives have been used as synthetic intermediates in the construction of various heterocyclic systems, which hold potential for antimicrobial and anticancer activities (Ibrahim et al., 2022).
Electrophilic Substitution Studies : The mechanism of electrophilic substitution in heteroaromatic compounds like 2,3-Dimethoxypyridine has been extensively studied. This research is particularly relevant in synthetic chemistry, where understanding these mechanisms is crucial for various applications (Johnson et al., 1967).
Photochemical Applications : In the field of photochemistry, 2,3-Dimethoxypyridine derivatives have been investigated for their potential in producing blue-emitting heteroleptic Ir(III) phosphors. These phosphors are of interest as blue dopants for phosphorescent OLEDs (Duan et al., 2015).
Safety and Hazards
The safety data sheet for 2,3-Dimethoxypyridine-4-boronic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2,3-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-9-6-4-3-5-8-7(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUHPERZCBUMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405309 | |
| Record name | 2,3-Dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxypyridine | |
CAS RN |
52605-97-7 | |
| Record name | 2,3-Dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


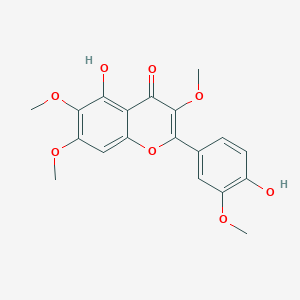
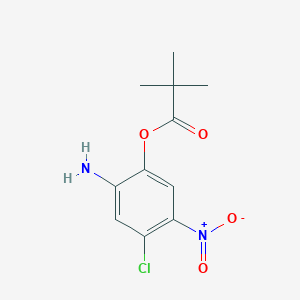
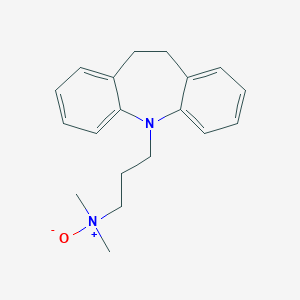
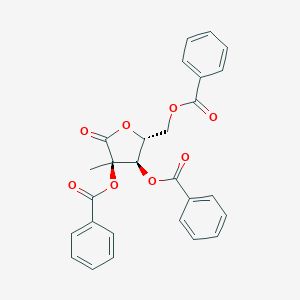


![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)


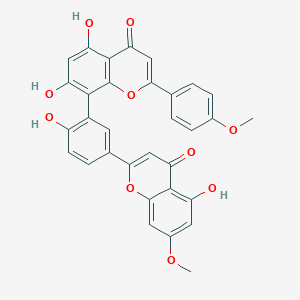
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)
